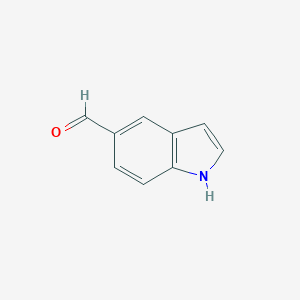

Indole-5-carboxaldehyde

Overview

Description

Indole-5-carboxaldehyde is a reagent that has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and HIV-protease inhibitors, along with NMDA receptor antagonists . It can also be used to synthesize para-para stilbenophanes .

Synthesis Analysis

Indole-5-carboxaldehyde can be synthesized by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another method involves adding 500 ml of ethyl formate and 117 g of indole to a reaction flask at room temperature under the protection of nitrogen. The mixture is warmed to 35-45 °C and stirred for 1 hour. At room temperature, 272g of zinc chloride is added under the reaction flask. The mixture is heated to 45-55 degrees and refluxed for 12 hours. The filtrate is then cooled to -10 degrees to obtain 140 g of 5-aldehyde indole as a pale yellow solid .Molecular Structure Analysis

Indole-5-carboxaldehyde has an empirical formula of C9H7NO and a molecular weight of 145.16 . Its structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . It can be used in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents .Physical And Chemical Properties Analysis

Indole-5-carboxaldehyde is a solid at 20 degrees Celsius . It has a melting point of 100-103 °C .Scientific Research Applications

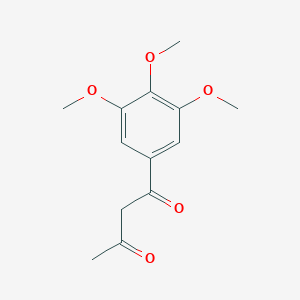

Preparation of Curcumin Derivatives

Indole-5-carboxaldehyde is used as a reactant in the preparation of curcumin derivatives . These derivatives have been found to have anti-proliferative and anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation and uncontrolled cell growth, such as cancer .

Synthesis of Para-Para Stilbenophanes

Another application of Indole-5-carboxaldehyde is in the synthesis of para-para stilbenophanes through a process known as McMurry coupling . Stilbenophanes are a type of organic compound that have potential applications in the field of materials science due to their unique structural properties .

Stereoselective Synthesis of Dibenzylideneacetone Derivatives

Indole-5-carboxaldehyde is also used in the stereoselective synthesis of dibenzylideneacetone derivatives . These derivatives are used as β-amyloid imaging probes , which are important tools in the study of Alzheimer’s disease and other neurodegenerative disorders .

4. Structure-Based Drug Design of Aurora Kinase A Inhibitors Indole-5-carboxaldehyde plays a role in the structure-based drug design of aurora kinase A inhibitors . Aurora kinase A is a protein that is often overexpressed in cancer cells, and inhibitors of this protein are being investigated as potential anti-cancer drugs .

5. Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors Indole-5-carboxaldehyde can be used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . These inhibitors could potentially be used in the treatment of botulism, a serious illness caused by botulinum toxin .

Synthesis of Diverse Heterocyclic Frameworks

Indole, the parent compound of Indole-5-carboxaldehyde, is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . This makes Indole-5-carboxaldehyde a valuable compound in the field of green chemistry .

Mechanism of Action

Target of Action

Indole-5-carboxaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For example, some indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines and reduce reactive oxygen species (ROS) levels .

Biochemical Pathways

Indole-5-carboxaldehyde, as a derivative of indole, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process leads to the production of various indole derivatives that maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-5-carboxaldehyde may also be involved in the suppression of inflammatory response, oxidative stress, and other signaling pathways .

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Indole-5-carboxaldehyde would play a crucial role in its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Indole-5-carboxaldehyde’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been shown to attenuate the release of pro-inflammatory cytokines and reduce ROS levels, suggesting potential anti-inflammatory and antioxidant effects .

Action Environment

The action of Indole-5-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . Therefore, factors such as diet and the composition of the gut microbiota could potentially influence the action, efficacy, and stability of Indole-5-carboxaldehyde.

Safety and Hazards

Future Directions

Indole and its derivatives have shown promising therapeutic potential in treating human diseases . They have been found to be effective in organ fibrosis treatment . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name |

1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZUEEUKBYCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343325 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-5-carboxaldehyde | |

CAS RN |

1196-69-6 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

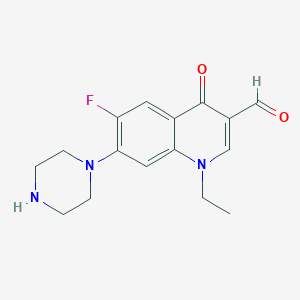

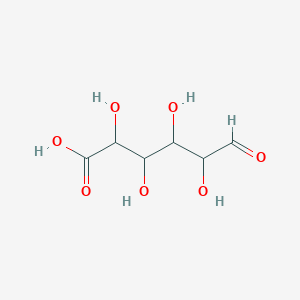

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for Indole-5-carboxaldehyde?

A1: While the provided articles do not explicitly state the molecular formula and weight, these can be deduced from the structure:

Q2: Have any studies investigated the Structure-Activity Relationship (SAR) of Indole-5-carboxaldehyde?

A3: Yes, one study explored the SAR of indole carboxaldehydes, including Indole-5-carboxaldehyde, in the context of adipogenesis inhibition []. The researchers found that the position of the carboxaldehyde group on the indole ring significantly influenced the compound's activity. Specifically, Indole-5-carboxaldehyde and Indole-1-carboxaldehyde exhibited the most potent inhibitory effects on adipocyte differentiation compared to other isomers. This suggests that the specific position of the carboxaldehyde group is crucial for interacting with molecular targets involved in adipogenesis.

Q3: Are there any known analytical methods for detecting and quantifying Indole-5-carboxaldehyde?

A4: The research articles highlight the use of various chromatographic techniques for isolating and purifying Indole-5-carboxaldehyde from natural sources. These methods include column chromatography on silica gel, Sephadex LH-20, and preparative-HPLC [, ]. While the specific details about analytical methods for quantification are not provided, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry could be employed for this purpose.

Q4: What are the potential environmental impacts of Indole-5-carboxaldehyde, considering its presence in marine organisms?

A5: The provided research does not offer specific details about the environmental fate, degradation, or ecotoxicological effects of Indole-5-carboxaldehyde. Given its presence in marine fungi [], understanding its potential impact on marine ecosystems warrants further investigation. Future research could explore its bioaccumulation potential, degradation pathways, and effects on various marine organisms to assess its ecological risks and inform sustainable practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)